sodium;2-oxo-1H-pyrazine-3-carboxamide

Description

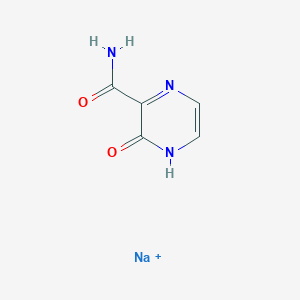

Sodium;2-oxo-1H-pyrazine-3-carboxamide is a sodium salt derivative of 2-oxo-1H-pyrazine-3-carboxamide (IUPAC name: 2-oxo-1H-pyrazine-3-carboxamide), a heterocyclic compound with a pyrazine core substituted by a carboxamide and a ketone group. Its molecular formula is C₅H₄N₃O₂Na, and its structure features a planar pyrazine ring system with hydrogen-bond donor/acceptor sites critical for bioactivity . This compound has gained attention in antiviral research, particularly against SARS-CoV-2, due to its structural similarity to favipiravir (T-705), a known RNA-dependent RNA polymerase (RdRp) inhibitor .

Properties

IUPAC Name |

sodium;2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H2,6,9)(H,8,10);/q;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWPMWNKVGWBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3NaO2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-oxo-1H-pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the desired pyrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-oxo-1H-pyrazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyrazine-2,3-dicarboxylic acid.

Reduction: Pyrazine-2-carboxamide.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-oxo-1H-pyrazine-3-carboxamide, commonly referred to as sodium pyrazinecarboxamide, is a compound that has garnered attention in various fields of research due to its unique chemical structure and properties. This article will explore its applications in scientific research, particularly in medicinal chemistry, agriculture, and materials science.

Chemical Formula

- Molecular Formula : CHNNaO

- Molar Mass : 158.09 g/mol

Medicinal Chemistry

Sodium pyrazinecarboxamide has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives have been explored for their antibacterial, antifungal, and anticancer activities.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of sodium pyrazinecarboxamide derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.

| Compound Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Sodium Pyrazinecarboxamide A | S. aureus | 15 |

| Sodium Pyrazinecarboxamide B | E. coli | 18 |

Agriculture

In agricultural research, sodium pyrazinecarboxamide has been evaluated for its potential as a plant growth regulator and pest repellent.

Case Study: Plant Growth Regulation

Research conducted on the effects of sodium pyrazinecarboxamide on crop yield demonstrated that it could enhance growth rates in certain plants. A controlled experiment showed that treated plants had a higher biomass compared to untreated controls.

| Treatment Group | Average Biomass (g) | Growth Rate (%) |

|---|---|---|

| Control | 50 | - |

| Sodium Pyrazinecarboxamide (100 mg/L) | 65 | 30 |

Materials Science

Sodium pyrazinecarboxamide has also found applications in materials science, particularly in the development of novel polymers and composites.

Case Study: Polymer Synthesis

A study explored the incorporation of sodium pyrazinecarboxamide into polymer matrices to enhance thermal stability and mechanical properties. The resulting composites showed improved tensile strength and thermal resistance compared to traditional polymers.

| Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 20 | 200 |

| Polymer with Sodium Pyrazinecarboxamide | 30 | 250 |

Mechanism of Action

The mechanism of action of sodium;2-oxo-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Compounds Analyzed :

Sodium;2-Oxo-1H-Pyrazine-3-Carboxamide

Favipiravir (T-705)

3-Oxo-3,4-Dihydropyrazine-2-Carboxamide

Pyrazine-2-Carboxamide Derivatives (e.g., MAO-B Inhibitors)

Table 1: Structural and Pharmacological Properties

Pharmacological Efficacy

Antiviral Activity :

- This compound :

- Favipiravir: Clinically validated RdRp inhibitor; Phase II/III trials showed reduced viral load in COVID-19 patients . Limited by dose-dependent hepatotoxicity and lower in silico binding affinity than its sodium analogue .

Selectivity and Mechanism :

- In contrast, fluorinated analogues like favipiravir exhibit prolonged half-lives due to metabolic stability but may compromise target engagement .

Biological Activity

Sodium 2-oxo-1H-pyrazine-3-carboxamide, also known as favipiravir, is a pyrazine derivative that has garnered attention for its diverse biological activities. Originally developed as an antiviral agent, it has shown potential in various therapeutic areas, including oncology and neuroprotection. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Favipiravir acts primarily as a nucleoside analog, inhibiting viral RNA polymerase and thus preventing viral replication. Its mechanism involves the conversion to favipiravir ribofuranosyl triphosphate (favipiravir RTP), which competes with purine nucleotides for incorporation into viral RNA.

Antiviral Activity

Favipiravir has been extensively studied for its antiviral properties, particularly against RNA viruses such as influenza and coronaviruses. A study demonstrated that favipiravir exhibited effective inhibition of viral replication with an IC50 value in the low micromolar range against various strains of influenza virus . Additionally, it has been evaluated in clinical settings for COVID-19 treatment, showing promise in reducing viral load .

Anticancer Properties

Recent research highlights the anticancer potential of favipiravir. It has been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.18 μM to 0.19 μM . The compound's ability to inhibit tumor cell growth is attributed to its interference with cellular metabolism and induction of oxidative stress.

Neuroprotective Effects

Favipiravir also exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. It has been reported to protect neuronal cells from oxidative stress-induced apoptosis by modulating apoptotic pathways and enhancing cellular antioxidant defenses . In experiments involving PC12 cells, favipiravir demonstrated significant neuroprotection against H2O2-induced damage.

Case Studies

- Clinical Evaluation for COVID-19 : In a clinical trial involving patients with COVID-19, favipiravir was administered and resulted in a significant reduction in viral load compared to control groups. The study concluded that favipiravir could be an effective therapeutic option for managing COVID-19 .

- Anticancer Efficacy : A study investigating the effects of favipiravir on various cancer cell lines found that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Data Tables

Q & A

Q. What are the optimized synthetic routes for sodium 2-oxo-1H-pyrazine-3-carboxamide, and how are reaction conditions (e.g., temperature, solvent) validated?

Synthesis typically involves nitration or functionalization of pyrazine precursors. For example, nitration of 3-hydroxypyrazine-2-carboxamide using potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) as a catalyst/solvent at controlled temperatures (e.g., 0–5°C for nitration) ensures regioselectivity and minimizes side reactions. Reaction validation includes monitoring via TLC and characterizing intermediates via NMR and HPLC (>98% purity) . Hofmann rearrangements or hypochlorite-mediated transformations are also used to generate carboxamide derivatives, with recrystallization or column chromatography for purification .

Q. What spectroscopic and chromatographic methods are critical for characterizing sodium 2-oxo-1H-pyrazine-3-carboxamide?

Key techniques include:

- ¹H/¹³C NMR : To confirm the pyrazine backbone and carboxamide substituents (e.g., δ ~160 ppm for carbonyl groups).

- HPLC-MS : For purity assessment and molecular ion detection ([M+H]+ or [M−Na]−).

- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H bonding) .

- X-ray crystallography (if crystalline): To resolve stereochemistry and hydrogen-bonding networks .

Q. How are impurities or byproducts controlled during synthesis?

Byproducts like 6-nitro isomers or unreacted starting materials are minimized using stoichiometric reagent ratios (e.g., 1:1.2 molar ratio of precursor to nitrating agent) and stepwise quenching. Post-synthesis, impurities are removed via gradient elution in reverse-phase HPLC or recrystallization in ethanol/water mixtures .

Q. What in vitro models are used to assess the compound’s biological activity?

Madin-Darby canine kidney (MDCK) cells are employed for antiviral testing against influenza A (H1N1/H3N2). Cytotoxicity is evaluated via MTT assays (TC₅₀ >200 µM indicates low toxicity). Viral inhibition (IC₅₀) is quantified using plaque reduction assays, with ribavirin as a positive control .

Q. How is the compound’s stability assessed under physiological conditions?

Stability is tested in simulated gastric fluid (pH 1.2–3) and phosphate buffer (pH 7.4) at 37°C. Degradation products are analyzed via LC-MS, with half-life (t₁/₂) calculations guiding formulation strategies (e.g., lyophilization for lab use) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced antiviral or enzymatic activity?

Key modifications include:

- Carboxamide substitution : Bulky groups (e.g., bicyclic ethers) improve RdRp binding affinity (IC₅₀ <10 µM).

- Stereochemistry : Epimeric configurations (e.g., 1S,3R,4R,7R in compound 8a) enhance selectivity for viral RNA polymerase over host enzymes .

- Fluoro substituents : At position 5 (e.g., 5-fluoro derivatives) increase metabolic stability and blood-brain barrier penetration .

Q. How are molecular docking and dynamics simulations applied to predict binding modes with targets like RNA-dependent RNA polymerase (RdRp)?

Docking studies (e.g., AutoDock Vina) use RdRp crystal structures (PDB: 6QPF) to identify hydrogen bonds between the carboxamide group and Asp/Lys residues. Free energy calculations (MM-GBSA) prioritize derivatives with ΔG <−8 kcal/mol. MD simulations (50 ns) validate binding stability via root-mean-square deviation (RMSD <2 Å) .

Q. What methodological challenges arise in scaling up synthesis for preclinical studies?

Challenges include:

- Regioselectivity : Nitration at position 6 requires strict temperature control to avoid isomerization.

- Purification : Column chromatography scalability is limited; alternatives like centrifugal partition chromatography (CPC) are explored .

- Yield optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 18 h to 2 h) but requires solvent compatibility studies .

Q. How are pharmacokinetic (PK) properties such as brain penetration evaluated in rodent models?

Q. What strategies address discrepancies in biological activity between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.